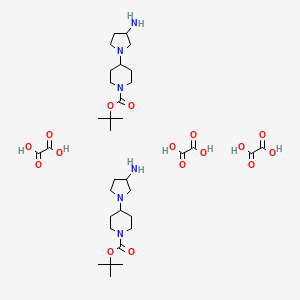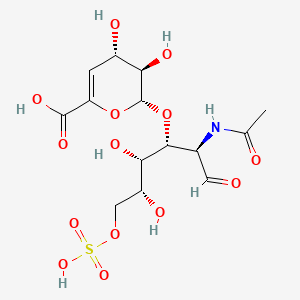![molecular formula C11H14N4O2 B1434412 ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1955547-27-9](/img/structure/B1434412.png)
ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate
Übersicht
Beschreibung
“Ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate” is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties that have been proven to exhibit a broad range of important biological activities .
Synthesis Analysis
Triazoles can be synthesized via a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This synthesis involves a microwave-assisted process, which has been found to accelerate the reaction rate by about 50 times compared to conventional isothermal conditions .Molecular Structure Analysis
The molecular structure of triazoles can be characterized using various spectral techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . For instance, the 1H NMR spectrum of a similar triazole compound showed distinct peaks corresponding to different types of hydrogen atoms in the molecule .Chemical Reactions Analysis
Triazoles can undergo various chemical reactions due to their unique structural features. For instance, they can be converted into triazole-3-carboxamides under mild conditions . This reaction proceeds in toluene under microwave conditions and results in the liberation of alcohol as a by-product .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles can be determined using various techniques. For instance, the melting point of a similar triazole compound was found to be between 124–127 °C . The 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively .Wissenschaftliche Forschungsanwendungen
Triazoles and their derivatives are nitrogen-containing heterocyclic compounds that have a broad range of applications across various scientific fields . Here are some general applications of triazole derivatives:
-
Pharmaceutical Applications
- Triazoles have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
- They are synthesized through various methods, most commonly through 1,3-dipolar cycloaddition between organic azides and terminal alkynes catalyzed by copper .
- The results of these applications have led to the development of numerous drugs and therapeutic agents .
-
Agrochemical Applications
-
Materials Science Applications
-
Organocatalysis Applications
Zukünftige Richtungen
Triazoles have immense potential to significantly advance medicinal chemistry due to their diverse biological activities . They can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Future research could focus on exploring their therapeutic potential in more detail and developing novel triazole-based compounds with enhanced biological activities.
Eigenschaften
IUPAC Name |
ethyl 1-(2-aminoethyl)benzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-17-11(16)8-3-4-10-9(7-8)13-14-15(10)6-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAONMQNXDCHCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B1434332.png)


![3-(Chloromethyl)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434339.png)

![3-chloro-2-[3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1434344.png)





